Cyclohexene, 3-ethenyl-1-ethynyl-
Description
Cyclohexene derivatives are pivotal in organic synthesis and industrial chemistry due to their versatile reactivity and structural diversity. Cyclohexene, 3-ethenyl-1-ethynyl- (C₉H₁₀) is a substituted cyclohexene featuring both ethenyl (vinyl, C=C) and ethynyl (acetylene, C≡C) groups. These functional groups confer unique electronic and steric properties, influencing its reactivity in oxidation, cycloaddition, and polymerization reactions.
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
3-ethenyl-1-ethynylcyclohexene |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2 |
InChI Key |
YRSNBJABHVNCBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-ethenyl-1-ethynyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetylene compounds under catalytic conditions. For instance, the reaction can be catalyzed by organometallic compounds, leading to the formation of the desired product . Another method involves the use of anionic or cationic catalysts to facilitate the addition of acetylene to cyclohexene .
Industrial Production Methods
Industrial production of Cyclohexene, 3-ethenyl-1-ethynyl- typically involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-ethenyl-1-ethynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The compound can participate in substitution reactions where the ethenyl or ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Cyclohexene, 3-ethenyl-1-ethynyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Cyclohexene, 3-ethenyl-1-ethynyl- involves its interaction with various molecular targets. The ethenyl and ethynyl groups can participate in reactions that modify the compound’s structure and reactivity. These interactions can influence pathways related to organic synthesis and material science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclohexene, 4-Ethenyl (CAS 100-40-3)
- Structure : Contains a single ethenyl group at the 4-position (C₈H₁₂, MW 108.18) .
- Comparison : The absence of an ethynyl group reduces polarity and reactivity compared to the target compound. 4-Ethenylcyclohexene is industrially significant as a precursor in rubber and resin production, where its simpler structure favors controlled polymerization.
Cyclohexene, 3-(3-Methyl-1-Butenyl)-, (E)- (CAS 56030-49-0)
- Structure : Branched alkenyl substituent at the 3-position (C₁₁H₁₈, XLogP3 = 4.1) .
- Comparison : The bulky 3-methyl-1-butenyl group enhances hydrophobicity (higher XLogP3) but limits steric accessibility for catalytic reactions. Unlike the ethynyl group in the target compound, the alkenyl substituent here primarily participates in electrophilic additions rather than radical or nucleophilic pathways.
Cyclohexene, 2-Ethenyl-1,3,3-Trimethyl- (CID 113)
- Structure : Methyl and ethenyl substituents (C₁₁H₁₈) .
- Comparison : Methyl groups increase steric hindrance, reducing reaction rates in oxidation or catalytic processes. The absence of an ethynyl group limits conjugation effects, making this compound less reactive in cycloadditions compared to the target molecule.
Reactivity in Catalytic Oxidation
- Target Compound : The ethynyl group may enhance radical-mediated oxidation pathways due to its electron-deficient triple bond. This could lead to higher selectivity for epoxidation or allylic oxidation products under catalytic conditions .
- Analogues: 4-Ethenylcyclohexene: Oxidizes predominantly to epoxides or ketones via metal-catalyzed pathways (e.g., CoFe₂O₄ nanoparticles achieve 85% conversion to 2-cyclohexene-1-ol) . 3-(3-Methyl-1-Butenyl) Cyclohexene: Branched substituents may divert oxidation to tertiary carbon sites, yielding complex hydroperoxides .
Physical and Thermodynamic Properties
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